

# WS-383 biological target identification

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## Compound of Interest

Compound Name: WS-383

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An In-depth Technical Guide to the Biological Target Identification of ABBV-383

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ABBV-383 (formerly known as TNB-383B) is an investigational, fully human, T-cell engaging bispecific antibody currently under evaluation for the treatment of relapsed/refractory multiple myeloma (RRMM).[1][2] This document provides a comprehensive technical overview of the biological target identification and preclinical characterization of ABBV-383. Its unique molecular design, targeting both B-cell maturation antigen (BCMA) on myeloma cells and the CD3 complex on T-cells, is engineered to maximize anti-tumor efficacy while mitigating potential toxicities.[1][3]

## Primary Biological Targets

The therapeutic activity of ABBV-383 is predicated on its simultaneous engagement of two distinct cell-surface proteins:

- **B-Cell Maturation Antigen (BCMA; TNFRSF17):** A transmembrane protein belonging to the tumor necrosis factor receptor superfamily. BCMA is highly and selectively expressed on the surface of malignant plasma cells in multiple myeloma, with very limited expression in normal tissues, making it an ideal therapeutic target.[4][5] Its signaling, triggered by ligands such as APRIL (A Proliferation-Inducing Ligand) and BAFF (B-cell Activating Factor), is crucial for the proliferation, survival, and differentiation of plasma cells.[4]

- **CD3 (Cluster of Differentiation 3):** A multi-protein complex that is a co-receptor for the T-cell receptor (TCR). Engagement of CD3 is the primary signal for T-cell activation, leading to the initiation of a cytotoxic immune response. ABBV-383 targets the CD3 epsilon ( $\epsilon$ ) subunit.

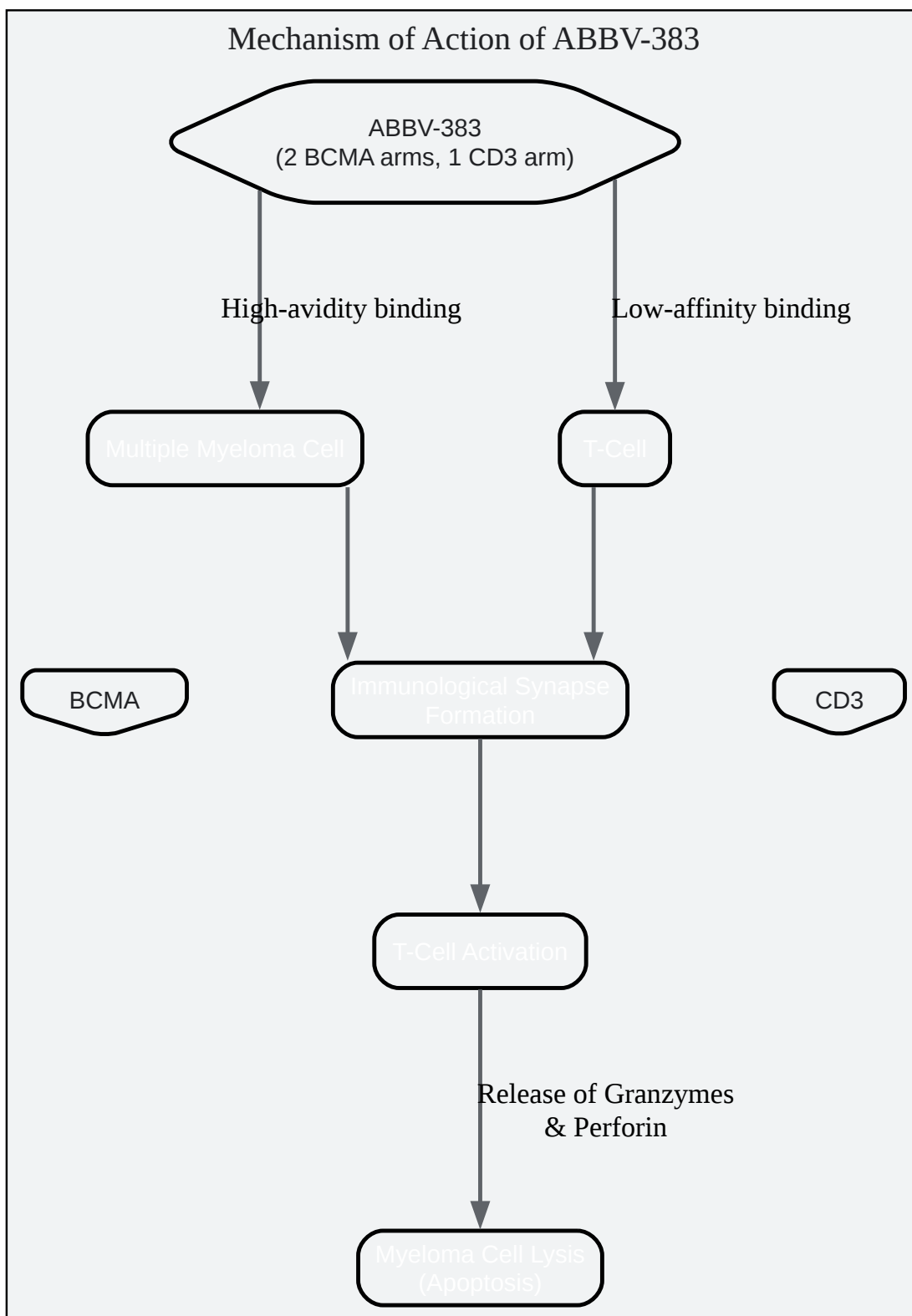
## Molecular Design and Mechanism of Action

ABBV-383 is an IgG4-based bispecific antibody with a unique structural format. It features two high-avidity binding domains for BCMA and one low-affinity binding domain for CD3.<sup>[4][5][6]</sup>

This "2+1" configuration is designed to:

- **Promote High Avidity Binding to Myeloma Cells:** The bivalent interaction with BCMA ensures strong and durable binding to the tumor cells.<sup>[5]</sup>
- **Mediate T-Cell Proximity:** By binding to CD3, ABBV-383 physically bridges T-cells with BCMA-expressing myeloma cells.
- **Trigger T-Cell Mediated Cytotoxicity:** This induced proximity facilitates the formation of a cytolytic synapse, leading to T-cell activation and the subsequent killing of the myeloma cell.
- **Mitigate Cytokine Release Syndrome (CRS):** The low-affinity binding to CD3 is intended to reduce the potential for systemic, antigen-independent T-cell activation, which is a primary driver of CRS. This design aims to decouple potent tumor cell killing from excessive cytokine release.<sup>[7][8][9]</sup>

The mechanism of action is visualized in the workflow diagram below.



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Mechanism of Action of ABBV-383

## Quantitative Data Summary

The following tables summarize the key quantitative data gathered from preclinical and clinical studies of ABBV-383.

Table 1: Binding Affinity

Target	Binding Moiety on ABBV-383	Affinity (Kd)	Method
CD3	Monovalent, low-affinity arm	1.3 $\mu$ M	Not Specified
BCMA	Bivalent, high-avidity arms	Sub-nanomolar	Not Specified

Table 2: In Vitro / Ex Vivo Cytotoxicity

Assay Type	Target Cells	Effector Cells	Key Findings
Ex Vivo Cytotoxicity	Primary Myeloma Cells (from patient bone marrow)	Autologous T-Cells	Dose-dependent lysis observed at concentrations as low as 0.001 $\mu$ g. <a href="#">[10]</a> Reached up to 65% reduction of plasma cells after 24 hours. <a href="#">[10]</a>

Table 3: Clinical Efficacy (Phase 1 Study)

Dose Cohort	Objective Response Rate (ORR)	Very Good Partial Response (VGPR) or Better	Median Progression-Free Survival (mPFS)
≥40 mg	68%	54%	Not Reached (at 10.8 months follow-up)
40 mg Q3W	64%	53%	13.7 months
60 mg Q3W	60%	52%	11.2 months
60 mg Q4W	65%	50%	Not Reached (at 12.1 months follow-up)

[4][11][12]

Table 4: Cytokine Release Profile (Ex Vivo)

Cytokine	Fold Increase (vs. control) at 1 µg TNB-383B
IL-2	~4 ± 3.5
TNF-α	~4 ± 3.5
IP-10	~50 ± 15

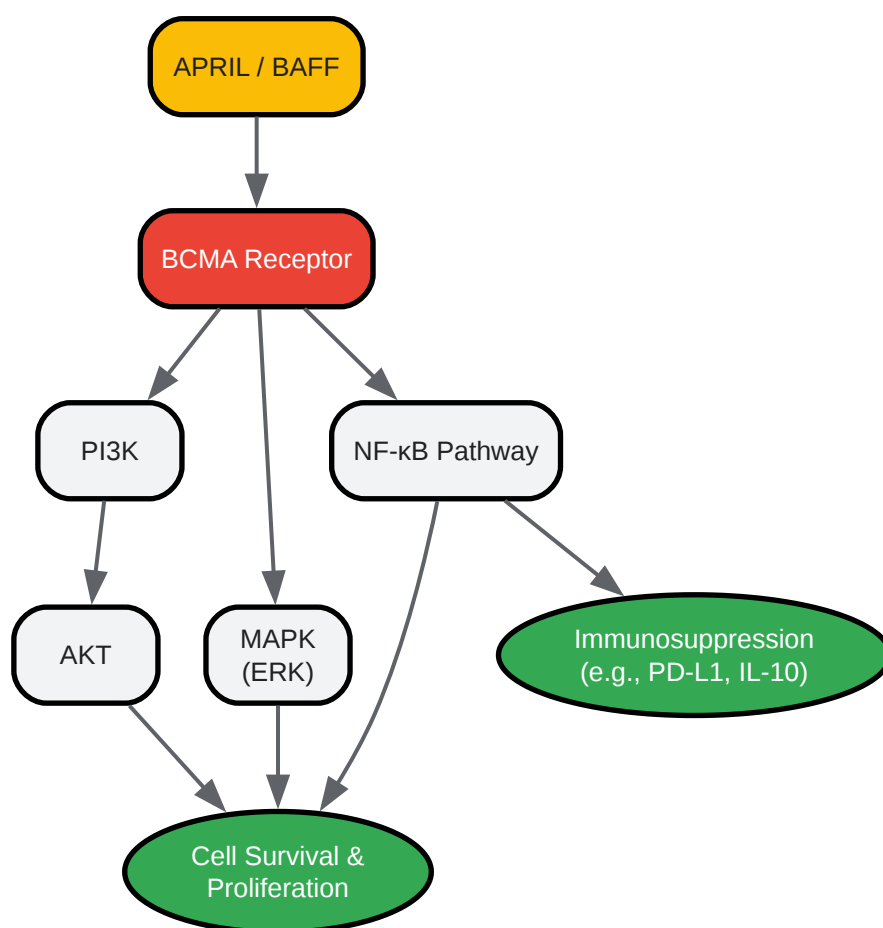
[10]

## Signaling Pathways

ABBV-383's mechanism of action involves the modulation of two critical signaling pathways.

### BCMA Signaling Pathway in Myeloma Cells

BCMA signaling is essential for the survival and proliferation of myeloma cells. The binding of its ligands, APRIL and BAFF, initiates downstream cascades that activate NF-κB, PI3K/AKT, and MAPK pathways. These pathways promote cell survival, growth, and the creation of a supportive tumor microenvironment.

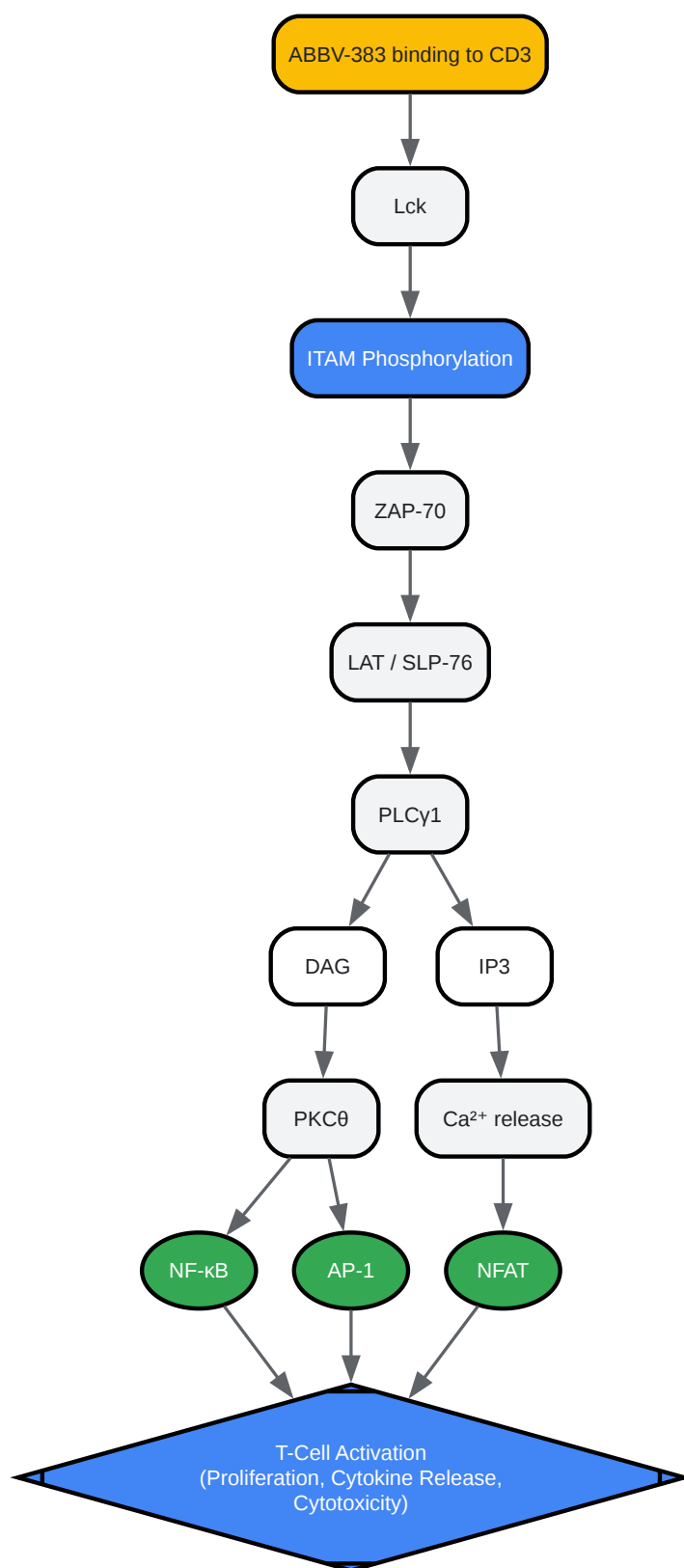


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#### BCMA Signaling Pathway in Multiple Myeloma

## CD3 Signaling Pathway in T-Cells

The engagement of the CD3 complex by ABBV-383 initiates the T-cell activation cascade. This begins with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 cytoplasmic domains by Lck. This event triggers a series of phosphorylation and recruitment events, leading to the activation of key transcription factors like NFAT, NF-κB, and AP-1, which drive T-cell proliferation, cytokine production, and cytotoxic activity.



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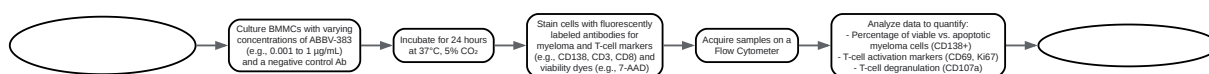
CD3 Signaling Pathway in T-Cell Activation

## Experimental Protocols

Detailed below are representative methodologies for key experiments used in the characterization of ABBV-383.

### Protocol 1: Ex Vivo Cytotoxicity Assay using Patient Samples

This assay is designed to determine the ability of ABBV-383 to induce autologous T-cell-mediated killing of primary multiple myeloma cells.



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#### Workflow for Ex Vivo Cytotoxicity Assay

##### Methodology:

- **Sample Collection:** Obtain fresh bone marrow aspirates from relapsed/refractory multiple myeloma patients.
- **Cell Isolation:** Isolate bone marrow mononuclear cells (BMMCs) using Ficoll-Paque density gradient centrifugation. BMMCs contain both myeloma cells and autologous effector T-cells.
- **Cell Culture:** Plate BMMCs in appropriate culture media. Add ABBV-383 at various concentrations (e.g., a serial dilution from 0.001 to 1 µg/mL).<sup>[10]</sup> Include a negative isotype control antibody.
- **Incubation:** Co-culture the cells for 24 hours.<sup>[10]</sup>
- **Flow Cytometry Staining:** Harvest cells and stain with a panel of fluorescently-conjugated antibodies to identify cell populations (e.g., anti-CD138 for plasma cells, anti-CD3 for T-cells)



and assess viability (e.g., Annexin V/7-AAD). T-cell activation can be measured with markers like CD69 and Ki67.[11]

- **Data Acquisition and Analysis:** Analyze samples using a flow cytometer. Gate on the CD138+ population to determine the percentage of live, apoptotic, and dead myeloma cells at each antibody concentration.

## Protocol 2: Cytokine Release Assay

This assay quantifies the profile of cytokines released into the supernatant during the co-culture of BMMCs with ABBV-383.

Methodology:

- Follow Steps 1-4 of Protocol 1.
- **Supernatant Collection:** After the 24-hour incubation, centrifuge the culture plates and carefully collect the supernatant.
- **Cytokine Quantification:** Analyze the supernatant using a multiplex immunoassay, such as Luminex or a similar bead-based technology. The panel should include key cytokines associated with CRS, such as IL-2, IL-6, TNF- $\alpha$ , and IFN- $\gamma$ , as well as other chemokines like IP-10.[10]
- **Data Analysis:** Quantify the concentration of each cytokine and compare the levels in ABBV-383-treated samples to the negative control.

## Conclusion

The biological target identification of ABBV-383 is firmly established, with BCMA and CD3 as its primary targets. The unique 2+1 molecular architecture, featuring high-avidity bivalent binding to BCMA and low-affinity monovalent binding to CD3, provides a clear mechanism of action for redirecting T-cells to kill myeloma cells. Preclinical and clinical data support this mechanism, demonstrating potent anti-tumor activity coupled with a manageable safety profile, particularly concerning the mitigation of severe cytokine release syndrome. This in-depth technical guide provides the foundational data and methodologies that underscore the rationale for the ongoing clinical development of ABBV-383 as a promising therapeutic for multiple myeloma.[13]

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